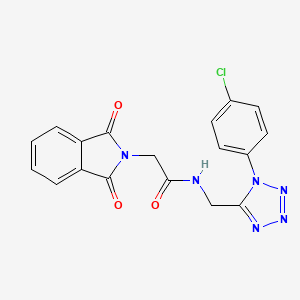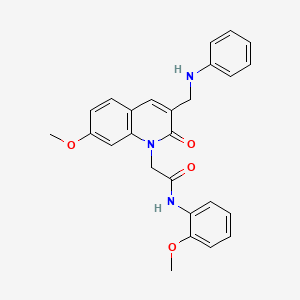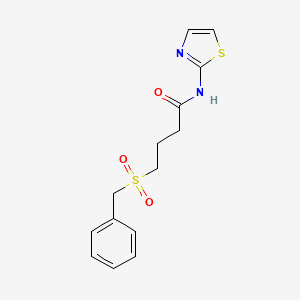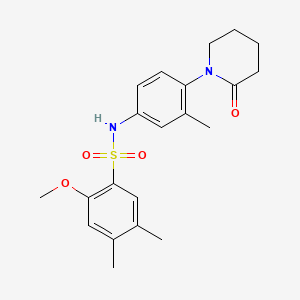
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H13ClN6O3 and its molecular weight is 396.79. The purity is usually 95%.
BenchChem offers high-quality N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystallography
Studies on related compounds like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have highlighted their unique molecular shapes and intermolecular interactions. These compounds exhibit a "V" shaped structure with various intermolecular hydrogen bonds and π interactions, which contribute to their 3-D molecular arrays in crystal structures. Such characteristics are crucial for understanding molecular packing, stability, and reactivity, which are vital for designing materials with specific properties (Boechat et al., 2011).
Photovoltaic and Non-linear Optical Applications
Research on benzothiazolinone acetamide analogs, such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, has explored their potential in photovoltaic applications. These compounds have demonstrated good light harvesting efficiency and non-linear optical (NLO) activity, making them promising candidates for use in dye-sensitized solar cells (DSSCs) and as materials for optical modulation. Molecular docking studies have also indicated potential biological interactions, suggesting a broad spectrum of applications from energy conversion to biomedical research (Mary et al., 2020).
Anticonvulsant Activity
Synthesis and evaluation of compounds like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide have been directed towards understanding their affinity to GABAergic biotargets and estimating anticonvulsant activity. Such studies are essential for developing new therapeutic agents against seizures and other neurological conditions. The research on these compounds provides insights into the pharmacophore's role and the importance of the NHCO cyclic fragment in exhibiting anticonvulsant activity (Kayal et al., 2022).
Anti-inflammatory Applications
The synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives has been explored for anti-inflammatory activity. These studies not only assess the compounds' efficacy in vitro and in vivo but also examine their molecular interactions with human serum albumin (HSA) through docking studies. Such research is pivotal for the development of new anti-inflammatory agents with minimized ulcerogenic toxicity (Nikalje et al., 2015).
Anticancer Potential
The exploration of thiazole derivatives as anticancer agents is another area of significant interest. Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated against various cancer cell lines, demonstrating selectivity and potential efficacy in cancer treatment. This research underscores the importance of structural modifications in enhancing the therapeutic potential of chemical compounds (Evren et al., 2019).
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3/c19-11-5-7-12(8-6-11)25-15(21-22-23-25)9-20-16(26)10-24-17(27)13-3-1-2-4-14(13)18(24)28/h1-8H,9-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYXPNVCZLYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2958292.png)



![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)
![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B2958313.png)

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)